![molecular formula C26H19N5O B14177699 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 378203-47-5](/img/structure/B14177699.png)
13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one typically involves multi-step reactions. These reactions often start with simpler precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps like cyclization, oxidation, and substitution reactions under controlled conditions to achieve the desired tetracyclic structure. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with modified functional groups or ring structures.
Scientific Research Applications
13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one has several scientific research applications:
Chemistry: Used in the development of new ring systems and derivatives for material science and pharmaceutical chemistry.
Medicine: Exploration of its pharmacological potential, including chiral resolution studies to develop optically active drugs.
Industry: Utilized in the synthesis of complex molecules for new materials or therapeutic agents.
Mechanism of Action
The mechanism of action of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the functional groups and structural motifs present in the compound. The detailed mechanism would require further investigation through experimental studies and simulation.
Comparison with Similar Compounds
Similar compounds to 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one include:
- 14-phenyl-2,9,11,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,12,14,16-octaene .
- 14-Phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one.
These compounds share similar tetracyclic structures but differ in their functional groups and specific ring systems, which can lead to different chemical and biological properties. The uniqueness of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[87003,8
Properties
CAS No. |
378203-47-5 |
|---|---|
Molecular Formula |
C26H19N5O |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C26H19N5O/c1-17-11-13-19(14-12-17)31-24-22(23-25(31)29-21-10-6-5-9-20(21)28-23)26(32)30(16-27-24)15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 |
InChI Key |
KLSVEBXZJQTIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


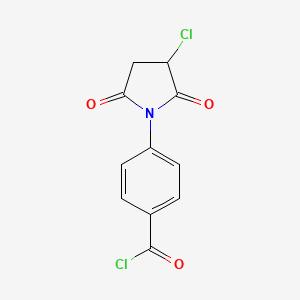
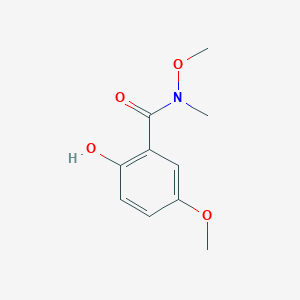
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
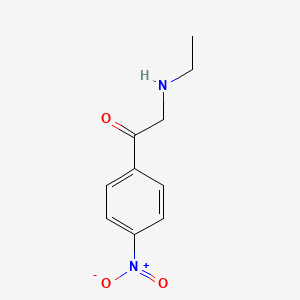
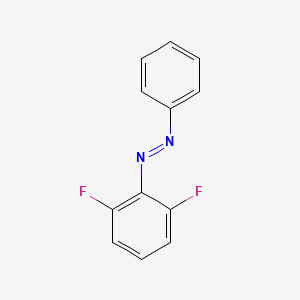
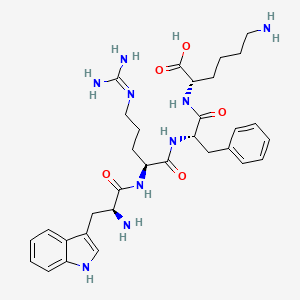
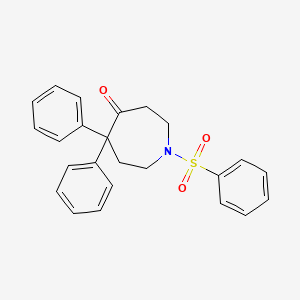

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
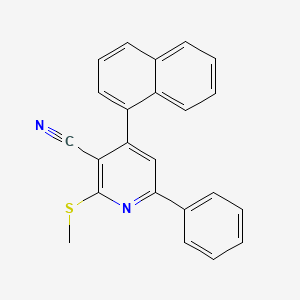
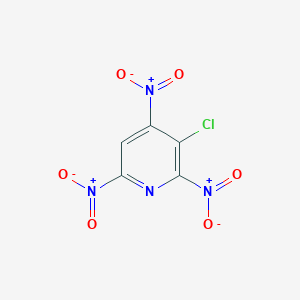

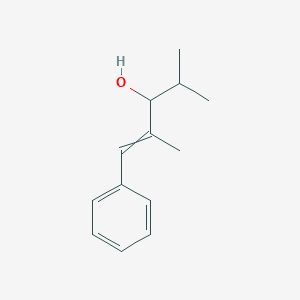
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
